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molecular formula C11H15N3O6S B8274535 4-Butylamino-3-nitro-5-sulphamyl-benzoic acid

4-Butylamino-3-nitro-5-sulphamyl-benzoic acid

Cat. No. B8274535
M. Wt: 317.32 g/mol
InChI Key: YTXHJGVWGLIFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971819

Procedure details

A mixture of 4-chloro-3-nitro-5-sulphamyl-benzoic acid (8.4 g), n-butylamine (8.7 g), and water (25 ml) was stirred at 90°C for 1.5 hours. After cooling, the pH was adjusted to pH 2, and the precipitated 4-butylamino-3-nitro-5-sulphamyl-benzoic acid was collected by filtration. After several recrystallizations from aqueous methanol the melting point was 192.5°C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16].[CH2:18]([NH2:22])[CH2:19][CH2:20][CH3:21]>O>[CH2:18]([NH:22][C:2]1[C:10]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16])[CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
8.4 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
Name
Quantity
8.7 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90°C for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated 4-butylamino-3-nitro-5-sulphamyl-benzoic acid was collected by filtration
CUSTOM
Type
CUSTOM
Details
After several recrystallizations from aqueous methanol the melting point was 192.5°C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(CCC)NC1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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